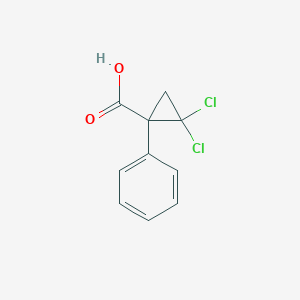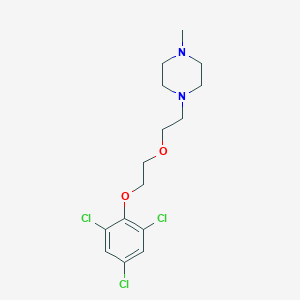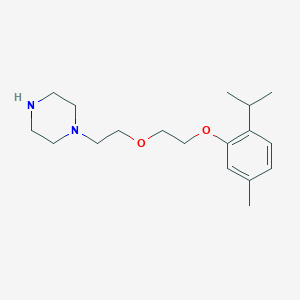
2,2-Dichlor-1-phenylcyclopropancarbonsäure
Übersicht
Beschreibung
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H8Cl2O2 . It has a molecular weight of 231.08 . The IUPAC name for this compound is 2,2-dichloro-1-phenylcyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is 1S/C10H8Cl2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Pyrethroid-Ester-Insektizid
Die Verbindung ist ein funktioneller Stammkörper von Cycloprothrin , das ein Pyrethroid-Ester-Insektizid ist . Das bedeutet, dass es in der Produktion von Insektiziden verwendet werden kann, insbesondere von solchen aus der Pyrethroid-Familie, die in der Landwirtschaft und im Gesundheitswesen weit verbreitet sind.
Agrochemikalie
Cycloprothrin, abgeleitet von 2,2-Dichlor-1-phenylcyclopropancarbonsäure, spielt auch eine Rolle als Agrochemikalie . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung verschiedener landwirtschaftlicher Chemikalien, einschließlich Pestiziden, Herbiziden und Fungiziden, verwendet werden könnte.
Aromatischer Ether
Cycloprothrin ist als aromatischer Ether klassifiziert . Dies impliziert, dass this compound bei der Synthese von aromatischen Ethern verwendet werden könnte, die in der chemischen Industrie eine Vielzahl von Anwendungen haben, unter anderem als Zwischenprodukte bei der Produktion anderer Chemikalien.
Cyclopropancarbonsäureester
Cycloprothrin ist auch ein Cyclopropancarbonsäureester . Dies deutet darauf hin, dass this compound bei der Produktion anderer Cyclopropancarbonsäureester verwendet werden könnte, die in verschiedenen Bereichen Anwendungen haben, darunter die pharmazeutische Industrie.
Nitril
Cycloprothrin ist als Nitril klassifiziert . Dies impliziert, dass this compound bei der Synthese von Nitrilen verwendet werden könnte, die in einer Vielzahl von Industrien eingesetzt werden, einschließlich der Produktion von Pharmazeutika, synthetischen Kautschuken und Farbstoffen.
Organochlorverbindung
this compound ist eine Organochlorverbindung . Organochlorverbindungen haben eine große Bandbreite an Anwendungen, darunter die Produktion von Pestiziden, Pharmazeutika und verschiedenen Industriechemikalien.
Biochemische Analyse
Biochemical Properties
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For example, it has been observed to interact with cyclopropanecarboxylic acid, influencing its biochemical properties . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in gene expression, affecting cellular functions . The binding interactions often involve the formation of covalent or non-covalent bonds with the active sites of enzymes, leading to alterations in their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic processes. It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s efficacy.
Metabolic Pathways
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways involved is essential for elucidating the compound’s effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes.
Eigenschaften
IUPAC Name |
2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXKWZHLCOEWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)


![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)
![1-[6-(2-Methylphenoxy)hexyl]piperazine](/img/structure/B397013.png)
![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B397019.png)
![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)
![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)
![N-allyl-N-[3-(2-bromo-4-methylphenoxy)propyl]amine](/img/structure/B397029.png)
![N-allyl-N-[3-(2-chloro-6-methylphenoxy)propyl]amine](/img/structure/B397030.png)